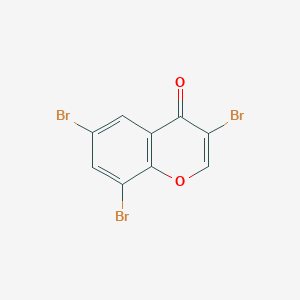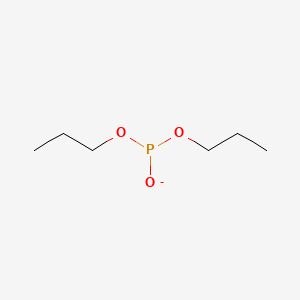
Ethanone, 1-(2-propylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2-propylcyclohexyl)-, also known by its CAS number 167225-93-6, is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . This compound is characterized by a cyclohexyl ring substituted with a propyl group and an ethanone moiety, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of Ethanone, 1-(2-propylcyclohexyl)- involves several steps. One common method includes the acylation of 2-propylcyclohexanol with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods often involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethanone, 1-(2-propylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ethanone group to an alcohol.
Substitution: Halogenation reactions can occur at the alpha position of the ethanone group using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and halogenated ethanones.
Scientific Research Applications
Ethanone, 1-(2-propylcyclohexyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-propylcyclohexyl)- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Ethanone, 1-(2-propylcyclohexyl)- can be compared with other similar compounds such as:
Cyclohexanone: A simpler ketone with a cyclohexyl ring, used in the production of nylon.
2-Propylcyclohexanol: The alcohol counterpart of Ethanone, 1-(2-propylcyclohexyl)-, used in the synthesis of fragrances.
Cyclohexylacetone: Another ketone with a cyclohexyl ring, used in organic synthesis.
Ethanone, 1-(2-propylcyclohexyl)- stands out due to its unique combination of a propyl group and an ethanone moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(2-propylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h10-11H,3-8H2,1-2H3 |
InChI Key |
FDJCYOIPBGFTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCC1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)







